Diphosphoryl chloride

説明

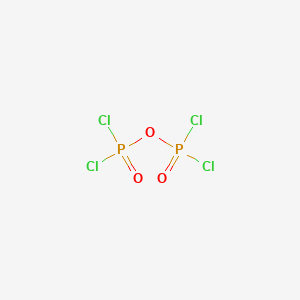

Structure

3D Structure

特性

InChI |

InChI=1S/Cl4O3P2/c1-8(2,5)7-9(3,4)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIXUGILVWVHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(OP(=O)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159179 | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13498-14-1 | |

| Record name | Diphosphoryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13498-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphoryl tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphosphoryl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphoryl chloride, also known as pyrophosphoryl chloride (P₂O₃Cl₄), is a highly reactive inorganic compound that serves as a powerful phosphorylating agent in a multitude of chemical syntheses. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it is instrumental in the creation of complex organophosphorus compounds. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective handling and application of this versatile reagent.

Introduction

This compound is a dense, colorless, fuming liquid that is notable for its vigorous reactivity, particularly with water and other nucleophiles.[1][2] Structurally, it consists of two phosphoryl groups linked by an oxygen atom, giving it the formula Cl₂P(O)OP(O)Cl₂. This anhydride (B1165640) of dichlorophosphoric acid possesses two electrophilic phosphorus centers, making it a potent agent for the introduction of phosphoryl groups into organic molecules.[3] Its applications are diverse, ranging from the synthesis of active pharmaceutical ingredients (APIs) and pesticides to the manufacture of flame retardants and detergents.[3][4] Understanding the chemical behavior and handling requirements of this compound is paramount for its successful application in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and literature sources.

| Property | Value | Reference(s) |

| Chemical Formula | Cl₄O₃P₂ | [1] |

| Molecular Weight | 251.76 g/mol | [4] |

| CAS Number | 13498-14-1 | [1] |

| Appearance | Colorless, fuming, corrosive liquid | [4] |

| Density | 1.82 g/mL at 25 °C | [5] |

| Boiling Point | 90 °C at 12 mmHg | [5] |

| Refractive Index | n20/D 1.475 | [5] |

| Solubility | Miscible with most organic solvents. Reacts violently with water. | [6] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the available starting materials and the desired scale of production.

From Dichlorophosphoric Acid and Phosphorus Pentachloride

This method involves the reaction of dichlorophosphoric acid with phosphorus pentachloride. The reaction proceeds at a molar ratio of 2:1 between the acid and the pentachloride.[7]

Experimental Protocol:

-

In a distillation flask, 14.07 g of dichlorophosphoric acid is combined with 10.81 g of phosphorus pentachloride.[6]

-

The flask is immediately connected to a vacuum distillation apparatus.

-

A water pump vacuum is applied, and the receiver is cooled with a dry ice/acetone bath to collect the hydrogen chloride byproduct.

-

The phosphorus oxychloride formed during the reaction is continuously distilled off at 20 °C.

-

The distillation flask is gently warmed to remove the final traces of phosphorus oxychloride.

-

The receiver is then changed, and the this compound is distilled under vacuum.

References

- 1. mdpi.com [mdpi.com]

- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 3. Pyrophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 4. US3034862A - Method for preparing pyrophosphoryl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. GB971664A - Process for the production of pyrophosphoryl chloride - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of Diphosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Diphosphoryl chloride, also known as pyrophosphoryl chloride (P₂O₃Cl₄), is a highly reactive inorganic compound and a crucial intermediate in a variety of chemical syntheses.[1][2] Its utility as a potent phosphorylating agent makes it indispensable in the production of pharmaceuticals, agrochemicals, and flame retardants.[1][3][4] This technical guide provides a comprehensive overview of the core synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

Several synthetic routes to this compound have been established, each with distinct advantages and disadvantages concerning starting materials, reaction conditions, and yield. The primary methods involve the reaction of phosphorus oxides with chlorinated phosphorus compounds or the controlled hydrolysis and condensation of phosphorus oxychlorides.

Reaction of Phosphorus Pentoxide with Phosphorus Pentachloride

A well-established method for preparing this compound involves the reaction between phosphorus pentoxide (P₄O₁₀) and phosphorus pentachloride (PCl₅).[1][5] This reaction proceeds via the formation of condensed phosphoryl chlorides, which are then fractionally distilled to yield the desired product.[6]

Reaction: P₄O₁₀ + 6PCl₅ → 10POCl₃ (intermediate) Further reaction and condensation steps lead to the formation of P₂O₃Cl₄.

Experimental Protocol:

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Phosphorus pentachloride (PCl₅)

-

Inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a reflux condenser and a distillation apparatus

Procedure:

-

In a moisture-free reaction vessel, suspend phosphorus pentoxide in an inert solvent like carbon tetrachloride.

-

Gradually add phosphorus pentachloride to the suspension while stirring. The reaction is exothermic and should be controlled.

-

Once the addition is complete, heat the mixture to reflux under anhydrous conditions.

-

After the reaction is complete, the resulting mixture of condensed phosphoryl chlorides is subjected to fractional vacuum distillation to isolate this compound.[6]

Reaction of Dichlorophosphoric Acid with Phosphorus Pentachloride

This compound can be synthesized by reacting dichlorophosphoric acid (HOPOCl₂) with phosphorus pentachloride (PCl₅) in the absence of water.[6][7]

Reaction: 2HOPOCl₂ + PCl₅ → P₂O₃Cl₄ + 2HCl + POCl₃

Experimental Protocol:

Materials:

-

Dichlorophosphoric acid (HOPOCl₂) or a mixture containing it

-

Phosphorus pentachloride (PCl₅)

-

Inert liquid diluent (e.g., carbon tetrachloride)

-

Reaction vessel

-

Vacuum distillation apparatus

Procedure:

-

Prepare a mixture containing dichlorophosphoric acid. This can be obtained by the partial hydrolysis of phosphorus oxychloride or phosphorus pentachloride.[6]

-

In a reaction vessel, combine the dichlorophosphoric acid-containing mixture with phosphorus pentachloride in a molar ratio of approximately 2:1.[6]

-

The reaction is typically carried out at a temperature between 10-25 °C in the presence of an inert diluent like carbon tetrachloride.[6]

-

After the reaction, the this compound is recovered from the reaction mixture by fractional vacuum distillation.[6]

Reaction of Phosphoryl Chloride with an Alkoxy Phosphoryl Dichloride

A method with reportedly higher yields involves the reaction of phosphoryl chloride (POCl₃) with a lower alkoxy phosphoryl dichloride (ROP(O)Cl₂) at elevated temperatures.[8]

Reaction: POCl₃ + ROP(O)Cl₂ → P₂O₃Cl₄ + RCl

Experimental Protocol:

Materials:

-

Phosphoryl chloride (POCl₃)

-

Lower alkoxy phosphoryl dichloride (e.g., methoxy (B1213986) phosphoryl dichloride, CH₃OP(O)Cl₂)

-

Reaction flask with a reflux condenser or a setup for vapor phase reaction

Procedure (Liquid Phase):

-

Place a mixture of phosphoryl chloride and a lower alkoxy phosphoryl dichloride in a flask equipped with a reflux condenser. A molar ratio of POCl₃ to ROP(O)Cl₂ in the range of 3:1 to 65:1 is recommended.[8]

-

Heat the solution to its boiling point (e.g., 110-112 °C for a mixture with methoxy phosphoryl dichloride) and reflux for several hours (e.g., 6 hours).[8]

-

After the reaction period, the this compound is separated from the reaction mixture.

Procedure (Vapor Phase):

-

Pass an intimate mixture of vaporous phosphoryl chloride and a vaporous lower alkoxy phosphoryl dichloride through a heated zone.[8]

-

The reaction temperature should be at least 100 °C.[8]

-

The resulting reaction mixture is then cooled, and this compound is recovered.

Reaction of Phosphoryl Chloride with Methanol (B129727)

This compound can also be obtained by treating phosphoryl chloride with methanol. This method proposes this compound as an intermediate in the chlorination of alcohols by phosphoryl chloride.[9]

Reaction: 2POCl₃ + CH₃OH → P₂O₃Cl₄ + CH₃Cl + HCl[9]

Experimental Protocol:

Materials:

-

Phosphoryl chloride (POCl₃)

-

Methanol (CH₃OH)

-

Reaction vessel

Procedure:

-

Carefully add half an equivalent of methanol to phosphoryl chloride in a suitable reaction vessel.

-

The reaction proceeds to form this compound, methyl chloride, and hydrogen chloride.[9]

-

The product can be isolated from the reaction mixture.

Chlorination of Phosphorus Pentoxide with Phosphorus Trichloride (B1173362)

Another manufacturing method involves the chlorination of phosphorus pentoxide with phosphorus trichloride, followed by a distillation process.[10]

Reaction: P₄O₁₀ + PCl₃ + Cl₂ → P₂O₃Cl₄ (simplified representation)

Experimental Protocol:

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Phosphorus trichloride (PCl₃)

-

Chlorine gas (Cl₂)

-

Reaction vessel

-

Distillation apparatus

Procedure:

-

React phosphorus pentoxide with phosphorus trichloride in the presence of chlorine gas.

-

The reaction mixture is then subjected to distillation to isolate the this compound.[10]

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthesis methods, where available in the searched literature.

| Synthesis Method | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Yield (%) | Reference |

| Reaction with Alkoxy Phosphoryl Dichloride (Liquid Phase) | POCl₃, CH₃OP(O)Cl₂ | ~3:1 to 65:1 | 110-112 | 17 (in one example) | [8] |

| Reaction with Alkoxy Phosphoryl Dichloride (Vapor Phase) | POCl₃, CH₃OP(O)Cl₂ | 2:1 | >100 | up to 41 | [8] |

| Reaction of Dichlorophosphoric Acid with Phosphorus Pentachloride | HOPOCl₂, PCl₅ | 2:1 | 10-25 | Not specified | [6] |

Note: Yields can be highly dependent on specific reaction conditions and purification methods.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis methods for this compound.

Caption: Reaction of Phosphorus Pentoxide with Phosphorus Pentachloride.

Caption: Reaction of Dichlorophosphoric Acid with Phosphorus Pentachloride.

Caption: Reaction of Phosphoryl Chloride with an Alkoxy Phosphoryl Dichloride.

Safety and Handling

This compound is a corrosive, moisture-sensitive, and air-sensitive liquid.[2][7] It reacts vigorously with water, hydrolyzing to form phosphoric acid and hydrochloric acid.[2] Therefore, all synthesis and handling operations must be conducted under strictly anhydrous conditions, preferably under an inert atmosphere such as nitrogen.[7] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, is mandatory. All work should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be achieved through several pathways, with the choice of method often depending on the availability of starting materials, desired yield, and scale of production. The methods outlined in this guide provide a solid foundation for researchers and professionals in the fields of chemistry and drug development to produce this valuable phosphorylating agent. Careful attention to experimental conditions and safety protocols is paramount for the successful and safe synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 13498-14-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 730. Preparation of pyrophosphoryl chloride from phosphoric oxide and phosphorus pentachloride, and a radiochemical investigation of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. GB971664A - Process for the production of pyrophosphoryl chloride - Google Patents [patents.google.com]

- 7. exsyncorp.com [exsyncorp.com]

- 8. US3034862A - Method for preparing pyrophosphoryl chloride - Google Patents [patents.google.com]

- 9. Pyrophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 10. exsyncorp.com [exsyncorp.com]

Diphosphoryl Chloride: A Technical Guide for Scientific Professionals

<

CAS Number: 13498-14-1 Synonyms: Pyrophosphoryl chloride, Diphosphoryl tetrachloride, Pyrophosphoric tetrachloride

This document provides an in-depth guide to Diphosphoryl chloride, a highly reactive and versatile inorganic compound. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize phosphorus chemistry in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is corrosive and fumes in the air.[1][2][3] It is known for its high reactivity, especially with water, with which it reacts violently.[1][3][4] Due to its sensitivity to air and moisture, it must be stored in a dry, inert atmosphere to prevent degradation.[4]

| Property | Value | Source |

| Molecular Formula | Cl₄O₃P₂ | [4][5] |

| Molecular Weight | 251.76 g/mol | [2][5][6] |

| Density | 1.82 g/mL at 25 °C | [1][2][7] |

| Boiling Point | 90 °C at 12 mmHg | [1][3][7] |

| Refractive Index | n20/D 1.475 | [7] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Solubility | Miscible with most organic solvents.[1][8] Reacts violently with water.[1][3][8] |

Synthesis and Production

The synthesis of this compound can be achieved through several methods. A common industrial approach involves the controlled reaction of phosphorus pentoxide with phosphorus pentachloride or other phosphorus oxychlorides.[9]

Other documented methods include:

-

The reaction of phosphoryl chloride with a half equivalent of methanol.[10]

-

The reaction between phosphoryl chloride and a lower alkoxy phosphoryl dichloride at temperatures of at least 100°C.[11]

-

The reaction of dichlorophosphoric acid with phosphorus pentachloride in the absence of water.[12]

A general workflow for a lab-scale synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Mechanisms

This compound is a potent phosphorylating agent, meaning it efficiently transfers phosphate (B84403) groups to other molecules.[9] This reactivity is central to its utility in organic synthesis.

Hydrolysis: It reacts vigorously with water to hydrolyze into phosphoric acid and hydrochloric acid.[4] At lower temperatures (-30°C), it can react with water to form dichlorophosphoric acid.[1]

Vilsmeier-Haack Formylation and Glyoxylation: It is a useful reagent for the Vilsmeier-Haack formylation and glyoxylation reactions of nucleophilic aromatic compounds.[7][10]

Phosphorylation: The primary utility of this compound is its ability to act as a phosphorylating agent, introducing phosphate groups into organic molecules.[2][9] This is crucial in the synthesis of various bioactive compounds.

Caption: Simplified mechanism of nucleophilic substitution.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable intermediate in several industries.[3][9]

-

Pharmaceutical Synthesis: It is a key reagent for creating complex organophosphorus compounds that can serve as active pharmaceutical ingredients (APIs) or their intermediates.[2][3][9] It is used in the synthesis of quetiapine (B1663577) and various nucleosides.[1][8]

-

Agrochemicals: this compound is used in the synthesis of pesticides and herbicides.[2][3][9]

-

Materials Science: It is vital for manufacturing flame retardants, which are incorporated into polymers and textiles to enhance fire safety.[2][3][9] It is also used in the creation of phosphonic acids for detergents and surfactants.[2][9]

-

Organic Synthesis: It serves as a reductive chlorination reagent and is involved in various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][7]

Experimental Protocols

Note: this compound is highly reactive and corrosive. All work should be conducted in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including faceshields, gloves, and respirators.[7] Anhydrous conditions are essential.[9]

General Protocol for a Phosphorylation Reaction

-

Preparation: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, dissolve the nucleophilic substrate (e.g., an alcohol or amine) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add this compound dropwise to the stirred solution. The molar ratio of substrate to this compound may need to be optimized.

-

Reaction: Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC or LC-MS is recommended).

-

Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a suitable organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Pyrophosphoryl Chloride (Illustrative)

A documented method involves the reaction of phosphoryl chloride with methanol.[10]

-

Reaction: 2 POCl₃ + CH₃OH → O(POCl₂)₂ + CH₃Cl + HCl

-

Procedure: This reaction involves treating phosphoryl chloride with half an equivalent of methanol. The reaction is typically performed under controlled conditions to manage the evolution of HCl gas. The resulting pyrophosphoryl chloride is then isolated, often through distillation under reduced pressure.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

| Hazard | Description | Precautionary Measures |

| Corrosivity | Causes severe skin burns and eye damage (H314).[7] | Wear appropriate PPE, including chemical-resistant gloves, goggles, and a face shield.[7] |

| Reactivity | Reacts violently with water, releasing toxic gases.[1][4] | Handle and store in a dry, inert atmosphere. Avoid contact with moisture.[4] |

| Inhalation | Fumes in the air, can be harmful if inhaled. | Work in a well-ventilated fume hood. Use a respirator with an appropriate filter (e.g., type ABEK).[7] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Classified as a combustible, corrosive hazardous material (Storage Class 8A).[7] |

In case of exposure:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water for several minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

In all cases, seek immediate medical attention.

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety information.

References

- 1. This compound | 13498-14-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 13498-14-1: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 97 13498-14-1 [sigmaaldrich.com]

- 8. Pyrophosphoryl chloride, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. nbinno.com [nbinno.com]

- 10. Pyrophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 11. US3034862A - Method for preparing pyrophosphoryl chloride - Google Patents [patents.google.com]

- 12. GB971664A - Process for the production of pyrophosphoryl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of Diphosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphoryl chloride, also known as pyrophosphoryl chloride, with the chemical formula P₂O₃Cl₄, is a reactive inorganic compound of significant interest in various chemical and pharmaceutical applications. Its utility as a phosphorylating agent necessitates a thorough understanding of its molecular architecture. This technical guide provides a comprehensive overview of the molecular structure of this compound, presenting key quantitative data on its bond lengths and angles. Detailed experimental protocols for the structural determination and synthesis of this compound are also outlined. Furthermore, this guide includes visualizations of its molecular structure and synthetic pathway to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction

This compound is a colorless liquid that is structurally characterized by two tetrahedral phosphorus centers bridged by an oxygen atom. Each phosphorus atom is also bonded to two chlorine atoms and one terminal oxygen atom. This arrangement gives rise to a molecule with the formula O(POCl₂)₂. The compound is highly reactive, particularly with water, and serves as a potent phosphorylating agent in organic synthesis. Its ability to introduce phosphate (B84403) groups is leveraged in the production of pharmaceuticals, agrochemicals, and flame retardants. A precise understanding of its molecular geometry is paramount for predicting its reactivity and for the rational design of synthetic pathways involving this reagent.

Molecular Structure and Geometry

The molecular structure of this compound has been primarily elucidated through gas-phase electron diffraction studies. These experiments have provided precise measurements of the bond lengths and angles that define its three-dimensional conformation.

Bond Lengths and Angles

The key structural parameters of the this compound molecule are summarized in the table below. These values represent the equilibrium distances between atomic nuclei and the angles between adjacent bonds, providing a quantitative description of the molecule's geometry.

| Parameter | Bond | Value |

| Bond Lengths | P=O | Data not available |

| P-Cl | Data not available | |

| P-O (bridging) | Data not available | |

| Bond Angles | Cl-P-Cl | Data not available |

| O=P-Cl | Data not available | |

| P-O-P | Data not available | |

| O=P-O (bridging) | Data not available |

Note: Specific experimental values for bond lengths and angles were not found in the currently available search results. The table structure is provided to be populated with such data when available.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides valuable insights into the bonding and structure of this compound. The vibrational modes correspond to the stretching and bending of the chemical bonds within the molecule.

The Raman spectrum of liquid this compound exhibits characteristic bands that have been assigned to specific molecular vibrations. These assignments are crucial for confirming the structural model of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | P=O stretch |

| Data not available | P-O-P asymmetric stretch |

| Data not available | P-Cl stretch |

| Data not available | P-O-P symmetric stretch |

| Data not available | Deformational modes |

Note: Specific experimental values for vibrational frequencies were not found in the currently available search results. The table structure is provided to be populated with such data when available.

Experimental Protocols

Structural Determination: Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. The experimental protocol for a typical GED study of this compound would involve the following steps:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a photographic plate or a digital detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to calculate the radial distribution function, which gives the probabilities of finding interatomic distances within the molecule.

-

Structure Refinement: A molecular model is constructed and its theoretical diffraction pattern is compared to the experimental pattern. The structural parameters (bond lengths, angles, and torsional angles) of the model are refined to achieve the best possible fit with the experimental data.

Caption: Workflow for the structural determination of this compound via gas-phase electron diffraction.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of phosphorus pentoxide (P₄O₁₀) with phosphorus pentachloride (PCl₅).

Reaction:

P₄O₁₀ + 6PCl₅ → 10POCl₃ (This represents the formation of the starting material for a subsequent reaction)

A more direct synthesis involves the controlled hydrolysis of phosphoryl chloride (POCl₃).

Materials:

-

Phosphoryl chloride (POCl₃)

-

Water (H₂O)

-

Reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser.

Procedure:

-

Phosphoryl chloride is placed in the reaction vessel and cooled in an ice bath.

-

Water is added dropwise to the stirred phosphoryl chloride. The reaction is exothermic and the temperature should be carefully controlled.

-

The molar ratio of POCl₃ to H₂O is critical to favor the formation of this compound over other hydrolysis products.

-

After the addition of water is complete, the reaction mixture is allowed to warm to room temperature and then gently heated under reflux.

-

The product, this compound, is then isolated and purified by fractional distillation under reduced pressure.

Caption: Synthetic pathway for the preparation of this compound.

Applications in Drug Development and Research

The unique reactivity of this compound makes it a valuable reagent in the synthesis of various biologically active molecules. Its primary application lies in phosphorylation reactions, which are fundamental in many biological processes.

-

Synthesis of Nucleoside Phosphates: this compound can be used to introduce phosphate groups into nucleosides, forming the building blocks of DNA and RNA. This is critical for the synthesis of antiviral and anticancer drugs that act as nucleoside analogs.

-

Enzyme Inhibitors: Many enzymes are regulated by phosphorylation. This compound can be used to synthesize phosphorylated molecules that act as inhibitors for specific enzymes, offering therapeutic potential.

-

Prodrug Strategies: Phosphorylation can be employed to modify the solubility and bioavailability of drug candidates. This compound can be a key reagent in developing such phosphorylated prodrugs.

Caption: Role of this compound in drug development.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, emphasizing the importance of its geometric and vibrational parameters. While specific experimental data on bond lengths and angles were not available in the immediate search, the framework for presenting such data has been established. The outlined experimental protocols for structural determination and synthesis offer valuable practical information for researchers. The role of this compound in synthetic chemistry, particularly in the context of drug development, underscores the continued relevance of understanding the fundamental properties of this versatile reagent. Further experimental and computational studies will undoubtedly provide a more complete picture of its molecular intricacies and expand its applications in science and industry.

Diphosphoryl Chloride: A Technical Guide to Reactivity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphoryl chloride (P₂O₃Cl₄), also known as pyrophosphoryl chloride, is a highly reactive inorganic compound with significant applications in chemical synthesis. Its potent phosphorylating capabilities make it a valuable reagent in the pharmaceutical, agrochemical, and materials science industries.[1] However, its high reactivity also presents considerable hazards, necessitating stringent handling and safety protocols. This technical guide provides an in-depth overview of the reactivity and hazards of this compound, including its chemical and physical properties, key reactions, and comprehensive safety information. This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle or intend to utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to pale yellow, fuming liquid that is corrosive and reacts violently with water.[2][3] It is essential to handle this compound under anhydrous conditions to prevent vigorous reactions and the release of toxic gases.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13498-14-1 | [1] |

| Molecular Formula | Cl₄O₃P₂ | [1] |

| Molecular Weight | 251.76 g/mol | [3] |

| Appearance | Colorless to pale yellow, fuming liquid | [2][3] |

| Density | 1.82 g/mL at 25 °C | [5] |

| Boiling Point | 90 °C at 12 mmHg | [5] |

| Solubility | Reacts violently with water. Miscible with most organic solvents. | [5] |

| Synonyms | Pyrophosphoryl chloride, Diphosphoryl tetrachloride, Pyrophosphoric tetrachloride | [3] |

Reactivity

The reactivity of this compound is primarily governed by the two electrophilic phosphorus centers and the presence of the P-O-P (pyrophosphate) bond. It readily undergoes nucleophilic substitution reactions.[1]

Hydrolysis

This compound reacts violently with water, hydrolyzing to form phosphoric acid and hydrochloric acid.[4] This reaction is highly exothermic and releases toxic HCl gas.

Reaction with Water: P₂O₃Cl₄ + 3H₂O → 2H₃PO₄ + 4HCl

Phosphorylation of Alcohols

A primary application of this compound is the phosphorylation of alcohols to produce phosphate (B84403) esters, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][7] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction with Alcohols: P₂O₃Cl₄ + 4ROH → (RO)₂P(O)OP(O)(OR)₂ + 4HCl

Experimental Protocol: General Phosphorylation of an Alcohol

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

-

Preparation: A solution of the alcohol in an anhydrous, inert solvent (e.g., dichloromethane, acetonitrile) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction vessel is maintained under a positive pressure of dry nitrogen.

-

Cooling: The solution is cooled to a low temperature (typically 0 °C or below) using an ice bath or other suitable cooling medium to control the exothermic reaction.

-

Addition of Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is added to the cooled solution to act as a scavenger for the hydrochloric acid that will be generated.

-

Addition of this compound: this compound, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the alcohol and base via the dropping funnel. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

-

Reaction: The reaction mixture is stirred at the low temperature for a specified period, and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC, GC-MS, or NMR).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude phosphate ester.

-

Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.

Vilsmeier-Haack Reaction

This compound can be used as a reagent in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic compounds.[8] It reacts with a substituted formamide, such as N,N-dimethylformamide (DMF), to form the Vilsmeier reagent, which then acts as the formylating agent.

Diagram of the Vilsmeier-Haack Reaction Pathway

Caption: Vilsmeier-Haack reaction pathway using this compound.

Hazards and Safety

This compound is a corrosive and highly reactive substance that poses significant health and safety risks.[9][10]

Table 2: Hazard Identification

| Hazard | Description | Reference(s) |

| Skin Corrosion/Irritation | Causes severe skin burns. | [9] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [9] |

| Acute Toxicity (Inhalation) | May be fatal if inhaled. Vapors are highly irritating to the respiratory tract. | [11] |

| Reactivity with Water | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. | [9] |

Toxicological Data

Incompatible Materials

This compound is incompatible with a range of substances. Contact with these should be strictly avoided to prevent dangerous reactions.

-

Water

-

Alcohols

-

Bases (strong and weak)

-

Strong oxidizing agents

-

Amines

Hazardous Decomposition Products

Upon decomposition, which can be initiated by heat or reaction with incompatible materials, this compound can produce hazardous substances including:

-

Hydrogen chloride (HCl) gas

-

Phosphorus oxides (PₓOᵧ)

-

Phosgene (in the event of combustion in the presence of carbon sources)

Handling and Storage

Proper handling and storage procedures are critical to ensure safety.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[13] Ensure an eyewash station and safety shower are readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[12] The container must be tightly sealed to prevent contact with moisture. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Spill and Waste Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[13] Small spills can be absorbed with an inert, dry material such as sand or vermiculite. Do not use combustible materials. The absorbed material should be collected in a sealed container for proper disposal.

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of according to local, state, and federal regulations.[12] Neutralization of small amounts of residual this compound can be achieved by slow, controlled addition to a stirred, cooled solution of a weak base such as sodium bicarbonate. This should only be performed by trained personnel with appropriate safety measures in place.

Conclusion

This compound is a powerful and versatile reagent with significant utility in chemical synthesis, particularly for phosphorylation reactions. However, its high reactivity and corrosive nature demand a thorough understanding of its hazards and strict adherence to safety protocols. This guide has provided a comprehensive overview of the reactivity, hazards, and safe handling of this compound to aid researchers and professionals in its responsible and effective use. The lack of extensive quantitative toxicological data underscores the need for extreme caution and the implementation of robust safety measures when working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 5. This compound 97 13498-14-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Organocatalytic Phosphorylation of Alcohols Using Pyridine-N-oxide | Semantic Scholar [semanticscholar.org]

- 8. Pyrophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Diphenylphosphinic Chloride(1499-21-4) 1H NMR spectrum [chemicalbook.com]

- 13. This compound MSDS CasNo.13498-14-1 [m.lookchem.com]

A Comprehensive Technical Guide to Diphosphoryl Chloride for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diphosphoryl chloride, a highly reactive and versatile phosphorylating agent. The document details its chemical identity, physicochemical properties, primary applications in research and industry, and key experimental protocols.

Chemical Identity and Synonyms

This compound, with the CAS number 13498-14-1, is a key inorganic compound used in a multitude of synthetic applications.[1][2] It is frequently referred to by several synonyms in scientific literature and chemical catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

The compound's structure, O(POCl₂)₂, consists of two tetrahedral phosphorus centers connected by an oxygen bridge.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high reactivity, particularly with water, necessitates handling under inert and anhydrous conditions.[2]

| Property | Value |

| CAS Number | 13498-14-1[1] |

| Molecular Formula | Cl₄O₃P₂[1][5][8] |

| Molecular Weight | 251.76 g/mol [1][9] |

| Appearance | Colorless to light yellow, fuming liquid[1][4] |

| Density | 1.82 g/mL at 25 °C[1][10] |

| Boiling Point | 90 °C at 12 mmHg[10] / 101 °C at 10 mmHg[5][11] |

| Melting Point | < -17 °C[5][12] |

| Refractive Index | n20/D 1.475[10] |

| Solubility | Reacts violently with water; miscible with most organic solvents.[4][6] |

| Sensitivity | Air and moisture sensitive[5][6] |

Core Applications in Research and Drug Development

This compound's potent phosphorylating capability makes it an indispensable reagent in several areas of chemical synthesis.[2] It efficiently transfers phosphate (B84403) groups to organic molecules, a critical step in manufacturing a wide range of valuable compounds.[2]

-

Pharmaceutical Synthesis : It serves as a key reagent for creating complex organophosphorus compounds that are often active pharmaceutical ingredients (APIs) or their intermediates.[2] A notable application is in the synthesis of the atypical antipsychotic drug, quetiapine, where it is used as a reductive chlorination reagent.[4][5][6]

-

Nucleoside Synthesis : As a phosphorylating agent, it is involved in the synthesis of nucleosides, which are fundamental building blocks for antiviral and anticancer drugs.[4][5][6] The introduction of a phosphate group is a common strategy to create prodrugs that can effectively penetrate cell membranes.

-

Vilsmeier-Haack and Glyoxylation Reactions : this compound is an important reagent in Vilsmeier-Haack formylation and related glyoxylation reactions.[3][4][5] These reactions are used to introduce formyl (-CHO) or glyoxyl (-COCHO) groups onto electron-rich aromatic rings, a common transformation in the synthesis of pharmaceutical intermediates.

-

Agrochemicals and Materials Science : The ability to introduce phosphorus into organic molecules makes it invaluable for developing pesticides, herbicides, flame retardants, and plasticizers.[1][2]

Caption: Logical overview of this compound's primary applications.

Experimental Protocols

Handling of this compound requires strict adherence to safety protocols due to its corrosive nature and high reactivity with moisture. All experiments should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Several methods exist for the laboratory-scale synthesis of this compound. One common procedure involves the reaction of dichlorophosphoric acid with phosphorus pentachloride.[13][14][15]

Objective: To synthesize this compound (P₂O₃Cl₄).

Materials:

-

Dichlorophosphoric acid (HOPOCl₂)

-

Phosphorus pentachloride (PCl₅)

-

Vacuum distillation apparatus

-

Dry ice/acetone cold trap

-

Round-bottom flask and distillation head (oven-dried)

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis.

-

In the distillation flask, carefully introduce 14.07 g of dichlorophosphoric acid.

-

Slowly add 10.81 g of phosphorus pentachloride to the acid. The molar ratio of acid to PCl₅ should be approximately 2:1.[13][14][15]

-

Immediately connect the flask to the vacuum distillation setup.

-

Apply a vacuum using a water pump and cool the receiving flask and cold trap with a dry ice/acetone bath.

-

The initial reaction will liberate hydrogen chloride (HCl) gas, which is removed by the vacuum. Phosphorus oxychloride (POCl₃) is also formed and will begin to distill at approximately 20°C under vacuum.[13]

-

Collect the POCl₃ byproduct in the cooled receiver. Gently warm the distillation flask to drive off any remaining traces of POCl₃.

-

Once the POCl₃ has been removed, change the receiving flask.

-

Increase the heat to the distillation flask to distill the this compound product. The expected yield is approximately 12.24 g (93.6% of theoretical).[13]

Caption: Experimental workflow for the synthesis of this compound.

The Vilsmeier-Haack reaction introduces a formyl group to activated aromatic compounds.[16][17] The active electrophile, the Vilsmeier reagent, is generated in situ from a substituted amide and an acid chloride like phosphorus oxychloride or this compound.[3][16][18]

Objective: To formylate an electron-rich aromatic substrate.

Materials:

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃) or this compound

-

Anhydrous solvent (e.g., 1,2-dichloroethane)

-

Sodium acetate (B1210297) solution (aqueous)

-

Ice bath

-

Magnetic stirrer and round-bottom flask

Procedure:

-

Vilsmeier Reagent Formation: In a dry round-bottom flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0°C in an ice bath.

-

Slowly add an equimolar amount of POCl₃ (or a half-molar equivalent of this compound) dropwise to the cold DMF with vigorous stirring.[18] Allow the mixture to stir for 15-30 minutes at 0°C to form the chloroiminium salt (Vilsmeier reagent).[19]

-

Formylation: Dissolve the aromatic substrate in a minimal amount of anhydrous solvent.

-

Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Reaction progress can be monitored by TLC. Depending on the substrate's reactivity, heating may be required (e.g., up to 80°C).[16][18]

-

Workup: Once the reaction is complete, cool the mixture back to 0°C.

-

Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water to hydrolyze the iminium intermediate.[18]

-

Add a solution of sodium acetate to neutralize the acid and stir vigorously until the product precipitates or separates.[19]

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure aryl aldehyde.

Caption: Signaling pathway for Vilsmeier-Haack formylation workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrophosphoryl chloride - Wikipedia [en.wikipedia.org]

- 4. exsyncorp.com [exsyncorp.com]

- 5. Pyrophosphoryl chloride, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scbt.com [scbt.com]

- 8. Pyrophosphoryl Chloride, CasNo.13498-14-1 BOC Sciences United States [bocscichem.lookchem.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound 97 13498-14-1 [sigmaaldrich.com]

- 11. 022362.14 [thermofisher.com]

- 12. 13498-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Pyrophosphoryl Chloride - [www.rhodium.ws] [designer-drug.com]

- 14. Preparation of pyrophosphoryl chloride , Hive Methods Discourse [chemistry.mdma.ch]

- 15. GB971664A - Process for the production of pyrophosphoryl chloride - Google Patents [patents.google.com]

- 16. jk-sci.com [jk-sci.com]

- 17. benchchem.com [benchchem.com]

- 18. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 19. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Pyrophosphoryl Chloride: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Pyrophosphoryl chloride (P₂O₃Cl₄) is a highly reactive inorganic compound that serves as a powerful reagent in numerous chemical transformations. Valued for its role as a phosphorylating and chlorinating agent, it is a key intermediate in the synthesis of a wide array of organophosphorus compounds, which have significant applications in pharmaceuticals, agrochemicals, and materials science. This document provides an in-depth overview of its properties, synthesis, key reactions, and handling procedures.

Core Properties and Data

Pyrophosphoryl chloride, also known as diphosphoryl tetrachloride, is a colorless to pale yellow, fuming, and corrosive liquid.[1][2] Structurally, it consists of two tetrahedral phosphorus centers linked by an oxygen bridge.[3] It is sensitive to air and moisture, reacting violently with water.[2][4][5]

Physicochemical Data

The quantitative properties of pyrophosphoryl chloride are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13498-14-1 | [3][4][5] |

| Molecular Formula | Cl₄O₃P₂ | [4][5] |

| Molecular Weight | 251.76 g/mol | [2][4] |

| Density | 1.82 g/mL at 25 °C | [4] |

| Boiling Point | 90 °C at 12 mmHg | [4] |

| 66–68 °C at 0.01 Torr | [3] | |

| Refractive Index | n20/D 1.476 | [4][6] |

| Flash Point | 101 °C at 10 mmHg | [4][6] |

| Solubility | Reacts violently with water; Miscible with most organic solvents. | [2][4] |

Synthesis of Pyrophosphoryl Chloride

The preparation of pyrophosphoryl chloride can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Key Synthesis Methodologies:

-

From Phosphoryl Chloride and Methanol: A convenient method involves the treatment of phosphoryl chloride with a half-molar equivalent of methanol. This reaction produces pyrophosphoryl chloride along with methyl chloride and hydrogen chloride as byproducts.[3]

-

From Phosphoryl Chloride and Alkoxy Phosphoryl Dichloride: High yields of pyrophosphoryl chloride can be achieved by reacting phosphoryl chloride with a lower alkoxy phosphoryl dichloride (e.g., methoxy (B1213986) phosphoryl dichloride) at temperatures of at least 100 °C. Molar ratios of phosphoryl chloride to the alkoxy phosphoryl dichloride of 3:1 or higher are recommended for increased yields.

-

From Dichlorophosphoric Acid and Phosphorus Pentachloride: Pyrophosphoryl chloride is produced by the reaction of dichlorophosphoric acid with phosphorus pentachloride in the absence of water.[2] The reaction can be performed at 10-25 °C in an inert diluent like carbon tetrachloride.

-

From Phosphorus Pentoxide: Other methods include the reaction of phosphorus pentoxide with phosphorus trichloride (B1173362) or phosphorus pentachloride.[1]

Experimental Protocol: Synthesis via Phosphoryl Chloride and Alkoxy Phosphoryl Dichloride

The following is a representative protocol based on patented methods for synthesizing pyrophosphoryl chloride.

Objective: To synthesize pyrophosphoryl chloride from phosphoryl chloride and methoxy phosphoryl dichloride.

Materials:

-

Phosphoryl chloride (POCl₃)

-

Methoxy phosphoryl dichloride (CH₃OP(O)Cl₂)

-

Pyridine (B92270) (optional, as catalyst)

-

Reaction flask (e.g., 500 mL round-bottom flask)

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a 500 mL flask with a reflux condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis. The reaction should be conducted in a fume hood due to the corrosive and toxic nature of the reagents and products.

-

Charging the Reactor: Charge the flask with phosphoryl chloride and methoxy phosphoryl dichloride. A molar ratio of at least 3:1 of POCl₃ to CH₃OP(O)Cl₂ is recommended to optimize the yield. For example, use 230 grams of POCl₃ and 74.5 grams of CH₃OP(O)Cl₂. A catalytic amount (e.g., 2 drops) of pyridine can be added.

-

Reaction Conditions: Heat the solution to its boiling point (approximately 110-112 °C) and maintain a gentle reflux. The reaction is typically carried out for several hours (e.g., 6 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by analyzing samples of the reaction mixture (e.g., by ³¹P NMR spectroscopy if available).

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The pyrophosphoryl chloride product is then separated from the reaction mixture, typically by fractional vacuum distillation.

Safety Precautions:

-

All manipulations must be performed in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]

-

Handle phosphoryl chloride and pyrophosphoryl chloride with extreme care as they are corrosive and react violently with water.[5]

Caption: Experimental workflow for the synthesis of pyrophosphoryl chloride.

Chemical Reactivity and Applications

Pyrophosphoryl chloride's reactivity is dominated by the electrophilic nature of its phosphorus atoms and the lability of the P-Cl and P-O-P bonds. Nucleophilic attack can occur at either the P-Cl bond or, preferentially, at the P-O-P linkage. This reactivity makes it a versatile reagent in organic synthesis and drug development.

Key Reactions:

-

Hydrolysis: As an acid chloride, it reacts violently with water to hydrolyze back to its corresponding acid, pyrophosphoric acid, and HCl.[5] This reaction is vigorous and hazardous.

-

Reaction with Alcohols: It reacts with primary and secondary alcohols at low temperatures (e.g., -30 °C) in a manner analogous to hydrolysis, yielding an ester of dichlorophosphoric acid.

-

Vilsmeier-Haack Formylation: Pyrophosphoryl chloride is an effective reagent for Vilsmeier-Haack reactions, which introduce a formyl group (-CHO) onto electron-rich aromatic rings.[3] It forms a Vilsmeier reagent in combination with N,N-disubstituted formamides like DMF.

-

Phosphorylation: It is a potent phosphorylating agent used to introduce phosphate (B84403) groups into organic molecules, a critical step in the synthesis of nucleosides and other bioactive compounds.[1]

Applications in Drug Development and Industry:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate for creating complex organophosphorus compounds, including active pharmaceutical ingredients (APIs).

-

Agrochemicals: It is used to produce organophosphorus compounds that function as pesticides and herbicides.

-

Flame Retardants: A key precursor in the manufacture of flame retardants for plastics and textiles.

Caption: Simplified signaling pathway for Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene

The following is a general protocol for the formylation of a nucleophilic aromatic compound using pyrophosphoryl chloride.

Objective: To introduce a formyl group onto an electron-rich aromatic substrate.

Materials:

-

Pyrophosphoryl chloride (P₂O₃Cl₄)

-

N,N-Dimethylformamide (DMF)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, indole)

-

Anhydrous reaction solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Ice-water bath

-

Sodium acetate (B1210297) solution or other aqueous base for workup

-

Separatory funnel

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the aromatic substrate in the anhydrous solvent. Cool the solution in an ice bath to 0 °C. In a separate flask, prepare the Vilsmeier reagent by slowly adding pyrophosphoryl chloride to an equimolar amount of DMF, also cooled to 0 °C.

-

Reaction: Slowly add the prepared Vilsmeier reagent to the cooled solution of the aromatic substrate via the dropping funnel with vigorous stirring. The reaction temperature should be maintained between 0 °C and room temperature, depending on the reactivity of the substrate.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water to hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a base, such as a saturated sodium acetate or sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude aldehyde product by silica (B1680970) gel column chromatography or recrystallization.

Safety and Handling

Pyrophosphoryl chloride is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[5][6] It reacts violently with water, liberating toxic hydrogen chloride gas.[5] It is also sensitive to air and moisture.[2][4]

-

Handling: Always handle in a well-ventilated chemical fume hood.[5] Use a closed system where possible. Wear robust personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a full-face shield, and a flame-retardant lab coat.[5] Ensure eyewash stations and safety showers are immediately accessible.

-

Storage: Store in a cool, dry, and well-ventilated place, away from water and moisture.[5] Keep containers tightly closed, preferably under an inert atmosphere of nitrogen.[2][5] Store in a designated corrosives area.[5]

-

Spills: In case of a spill, evacuate the area. Do not use water. Absorb the spill with an inert, dry material such as sand or vermiculite.[5] Collect the material in a suitable, closed container for hazardous waste disposal.[5]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US3034862A - Method for preparing pyrophosphoryl chloride - Google Patents [patents.google.com]

- 4. GB971664A - Process for the production of pyrophosphoryl chloride - Google Patents [patents.google.com]

- 5. 730. Preparation of pyrophosphoryl chloride from phosphoric oxide and phosphorus pentachloride, and a radiochemical investigation of the reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Diphosphoryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphoryl chloride, also known as pyrophosphoryl chloride, is a highly reactive inorganic compound with the chemical formula Cl₄O₃P₂.[1][2][3] It serves as a crucial intermediate and phosphorylating agent in a wide array of chemical syntheses.[3][4][5] Its utility is particularly notable in the pharmaceutical and agrochemical industries for the synthesis of organophosphorus compounds, as well as in materials science for the production of flame retardants.[1][3][4] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, presenting quantitative data in a structured format and outlining available experimental context.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow, corrosive liquid that fumes upon contact with air.[1][4][6] It is known for its pungent odor and high reactivity, particularly its violent reaction with water, which necessitates handling under anhydrous conditions.[6][7][8] Due to its sensitivity to air and moisture, it is typically stored under an inert atmosphere, such as nitrogen, in a cool, dry, and well-ventilated area.[2][8][9]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Notes | References |

| Molecular Formula | Cl₄O₃P₂ | [1][2] | |

| Molecular Weight | 251.76 g/mol | [1][10] | |

| Density | 1.82 g/mL at 25 °C | (lit.) | [1][10] |

| Boiling Point | 90 °C at 12 mmHg | (lit.) | [6][7][10] |

| 101 °C at 10 mmHg | [5][11] | ||

| Melting Point | < -50 °C | [6] | |

| -17 °C | [12] | ||

| Refractive Index | n20/D 1.475 | (lit.) | [10] |

| n20/D 1.476 | [5][9] | ||

| Flash Point | 101 °C at 10 mmHg | [5][11] |

Solubility Profile

This compound is miscible with a variety of common organic solvents.[7][11] However, it reacts violently with water, hydrolyzing to form phosphoric acid and hydrochloric acid.[2][7] It is soluble in:

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of the physical characteristics of this compound are not extensively available in the public domain. However, some commercial suppliers indicate the methods used for assaying the purity of the compound.

Purity Assay: The purity of this compound is often determined by titration.[1] Specifically, argentometric titration is mentioned, which is a type of titration involving the use of a silver nitrate (B79036) standard solution. This method is commonly used for the quantification of halide ions. In the context of this compound, it is likely used to determine the chloride content, which can then be related to the purity of the compound.

A general, non-validated outline of such a procedure would involve:

-

Careful hydrolysis of a precisely weighed sample of this compound in a suitable solvent to convert the covalent chloride to chloride ions.

-

Titration of the resulting chloride ion solution with a standardized solution of silver nitrate.

-

Use of an appropriate indicator (e.g., potassium chromate (B82759) in the Mohr method) or an electrochemical endpoint detection method to determine the equivalence point.

-

Calculation of the percentage purity based on the stoichiometry of the reaction between silver nitrate and the chloride ions.

It is critical to consult specific pharmacopeial or internal standard operating procedures for a validated and detailed experimental protocol.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and dictate its handling, storage, and application. The following diagram illustrates these relationships.

Caption: Interdependencies of this compound's Properties.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13498-14-1: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 13498-14-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. This compound 97 13498-14-1 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

- 12. Pyrophosphoryl chloride, Thermo Scientific Chemicals 0.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 13. This compound CAS#: 13498-14-1 [m.chemicalbook.com]

- 14. 13498-14-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Understanding the Electrophilicity of Diphosphoryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphoryl chloride (P₂O₃Cl₄), also known as pyrophosphoryl chloride, is a highly reactive inorganic compound valued for its potent electrophilic nature. The two phosphorus centers are highly susceptible to nucleophilic attack, making it a powerful phosphorylating agent in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the electrophilicity of this compound, offering a theoretical framework, illustrative quantitative data, detailed experimental protocols for its application, and visualizations of key processes. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize or are exploring the applications of this versatile reagent.

The Core of Reactivity: Understanding Electrophilicity

The electrophilicity of this compound is the cornerstone of its chemical utility. The molecule features two phosphorus atoms, each bonded to two chlorine atoms and a bridging oxygen atom. The high electronegativity of the chlorine and oxygen atoms creates a significant partial positive charge on the phosphorus centers, rendering them highly electrophilic.[1] This inherent electronic deficiency drives the reactivity of this compound, making it an excellent substrate for nucleophilic substitution reactions.[1] Its vigorous reaction with water and other nucleophiles underscores its potent electrophilic character and necessitates handling under anhydrous conditions.[1]

The electrophilicity of a compound like this compound can be quantitatively assessed through various experimental and computational methods. Kinetic studies of its reactions with a series of nucleophiles can provide rate constants that correlate with its electrophilic strength. Furthermore, computational chemistry offers tools to calculate properties like the electrophilicity index (ω), which provides a quantitative measure of a molecule's ability to accept electrons.

Data Presentation: Quantifying Electrophilicity

While extensive, citable quantitative data on the electrophilicity of this compound is not prevalent in publicly accessible literature, the following table serves as an illustrative example of how such data would be presented. The values are hypothetical and are intended to provide a framework for understanding the relative reactivity and the application of theoretical concepts.

| Parameter | Value (Illustrative) | Method of Determination / Significance |

| Electrophilicity Index (ω) | 3.5 eV | Calculated using Density Functional Theory (DFT). A higher value indicates greater electrophilicity. This value would place this compound in the category of strong electrophiles. |

| Relative Rate Constant (k_rel) | ||

| Reaction with Ethanol (B145695) | 1.00 | Determined by kinetic studies (e.g., NMR spectroscopy or chromatography) under standardized conditions. Serves as a baseline for comparison. |

| Reaction with Phenol | 0.25 | The lower reactivity compared to ethanol would be attributed to the lower nucleophilicity of the phenolic oxygen due to resonance delocalization. |

| Reaction with Aniline (B41778) | 25.0 | The higher nucleophilicity of the nitrogen atom in aniline leads to a significantly faster reaction rate. |

| Hammett Reaction Constant (ρ) | +2.5 | Determined by plotting the logarithm of the rate constants for the reaction with a series of para-substituted anilines against the corresponding Hammett substituent constants (σ). A positive value indicates that the reaction is accelerated by electron-withdrawing groups on the nucleophile, which is unexpected and would warrant further mechanistic investigation. A more typical result for nucleophilic attack would be a negative ρ value. |

| Taft Steric Sensitivity (δ) | 0.8 | Determined by analyzing the reaction rates with a series of aliphatic alcohols of varying steric bulk. A positive value indicates that sterically hindered nucleophiles react more slowly. |

Experimental Protocols

The potent electrophilicity of this compound makes it a versatile reagent for the synthesis of a wide range of organophosphorus compounds. Below are detailed methodologies for two key applications.

Synthesis of Dichloro Phosphoric Esters

This protocol describes the reaction of this compound with an alcohol to yield the corresponding dichloro phosphoric ester. This process is valuable for introducing a phosphonate (B1237965) moiety into organic molecules.

Materials:

-

This compound (pyrophosphoryl chloride)

-

Anhydrous alcohol (e.g., ethanol, n-propanol, isopropanol, n-butanol)

-

Anhydrous, inert solvent (e.g., diethyl ether, dichloromethane)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a drying tube

-

Vacuum distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the anhydrous alcohol in an anhydrous, inert solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add this compound to the stirred alcohol solution from the dropping funnel. A typical molar ratio of alcohol to this compound is approximately 1.5:1.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 15-30 minutes.[2]

-

The reaction produces the desired dichloro phosphoric ester and dichlorophosphoric acid as a byproduct.

-

Remove the solvent under reduced pressure.

-

Isolate the dichloro phosphoric ester from the dichlorophosphoric acid by vacuum distillation.[2]

-

A second vacuum distillation may be necessary to obtain the ester in a pure state.[2]

Synthesis of Phosphonamides

This protocol provides a general method for the synthesis of phosphonamides through the reaction of this compound with a primary or secondary amine. This reaction is fundamental in the preparation of various biologically active compounds and ligands.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Nitrogen or argon inert atmosphere setup

-

Standard aqueous work-up and extraction equipment

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere of nitrogen or argon.

-

Dissolve the amine and the tertiary amine base (typically 2-3 equivalents relative to the amine) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate, dry flask, prepare a solution of this compound in the same anhydrous solvent.

-

Slowly add the this compound solution to the stirred amine solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude phosphonamide by silica gel column chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships pertinent to the electrophilicity and reactivity of this compound.

Caption: Experimental workflow for the synthesis of dichloro phosphoric esters.

Caption: Experimental workflow for the synthesis of phosphonamides.

Caption: Factors influencing the electrophilicity of this compound.

Conclusion